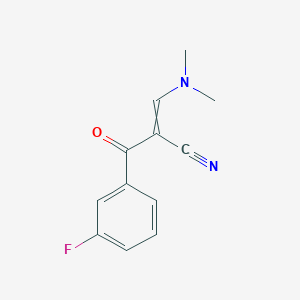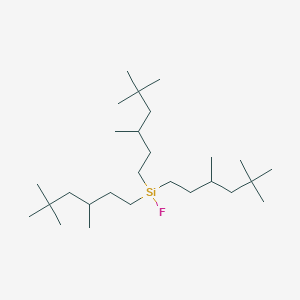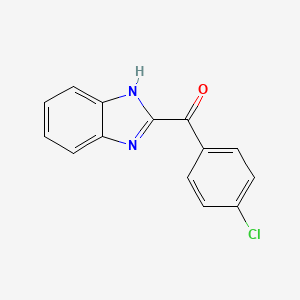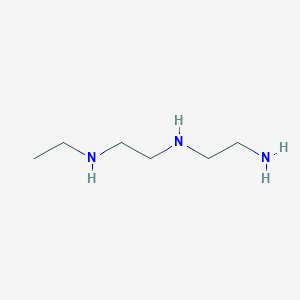![molecular formula C6H7N5O2S B14002516 6-(Ethanesulfonyl)tetrazolo[1,5-b]pyridazine CAS No. 62645-30-1](/img/structure/B14002516.png)
6-(Ethanesulfonyl)tetrazolo[1,5-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazolo[1,5-b]pyridazine,6-(ethylsulfonyl)- is a nitrogen-rich heterocyclic compound that has garnered significant interest due to its potential applications in various fields, including energetic materials and medicinal chemistry. The compound’s unique structure, which includes a tetrazole ring fused to a pyridazine ring, contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrazolo[1,5-b]pyridazine,6-(ethylsulfonyl)- typically involves the formation of the tetrazole ring followed by its fusion with a pyridazine ring. One common method involves the reaction of 3,6-dichloropyridazine with sodium azide to form 6-azidotetrazolo[1,5-b]pyridazine, which is then subjected to further reactions to introduce the ethylsulfonyl group . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of tetrazolo[1,5-b]pyridazine,6-(ethylsulfonyl)- may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of environmentally benign solvents and reagents is also a key consideration in industrial processes to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Tetrazolo[1,5-b]pyridazine,6-(ethylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted tetrazolo[1,5-b]pyridazine compounds. These products can have varied applications depending on their specific chemical properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which tetrazolo[1,5-b]pyridazine,6-(ethylsulfonyl)- exerts its effects involves the interaction of its nitrogen-rich structure with molecular targets. In energetic materials, the compound’s high nitrogen content facilitates rapid energy release upon detonation. In medicinal applications, its interaction with biological targets can lead to the inhibition of specific enzymes or pathways, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Azidotetrazolo[1,5-b]pyridazine: Known for its high nitrogen content and potential as an energetic material.
6-Chlorotetrazolo[1,5-b]pyridazine: Used as an intermediate in various synthetic pathways.
Uniqueness
Tetrazolo[1,5-b]pyridazine,6-(ethylsulfonyl)- stands out due to its unique combination of a tetrazole and pyridazine ring with an ethylsulfonyl group. This structure imparts distinct chemical properties, making it a valuable compound for diverse applications in chemistry, biology, medicine, and industry .
Propiedades
Número CAS |
62645-30-1 |
|---|---|
Fórmula molecular |
C6H7N5O2S |
Peso molecular |
213.22 g/mol |
Nombre IUPAC |
6-ethylsulfonyltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C6H7N5O2S/c1-2-14(12,13)6-4-3-5-7-9-10-11(5)8-6/h3-4H,2H2,1H3 |
Clave InChI |
GPHNVPHTPJOYCD-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=NN2C(=NN=N2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002440.png)
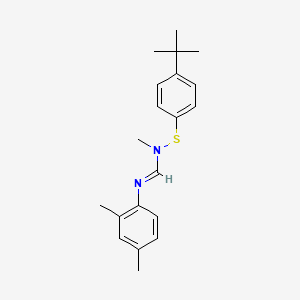
![1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene](/img/structure/B14002447.png)
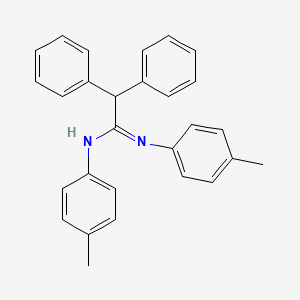
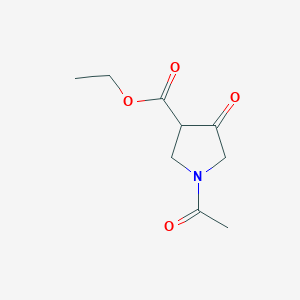

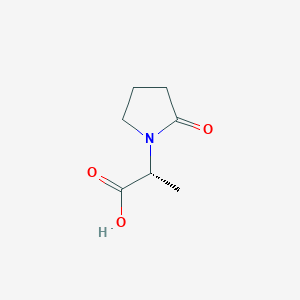
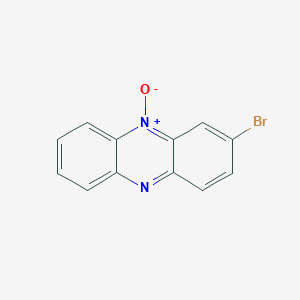
![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)
